

# PARAPLAST PLUS®: A Technical Guide to an Advanced Histology Wax

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This in-depth technical guide explores the core features of **PARAPLAST PLUS**®, a premium histology wax designed to deliver high-quality tissue sections with exceptional clarity and consistency. This document provides a comprehensive overview of its composition, physical properties, and the advantages it offers for a range of research, diagnostic, and drug development applications. Detailed experimental protocols for tissue processing, embedding, and sectioning are provided to ensure optimal results.

# **Core Features and Composition**

PARAPLAST PLUS® is a refined blend of highly purified paraffin, plastic polymers of regulated molecular weights, and a key additive: a small percentage of Dimethyl Sulfoxide (DMSO).[1][2] [3][4][5] This unique formulation is engineered to provide superior tissue infiltration, enhanced elasticity, and excellent ribbon continuity during sectioning.[1][5]

The inclusion of approximately 0.8% to 1% DMSO is a defining feature of **PARAPLAST PLUS**®.[3][6][7] DMSO acts as a penetration enhancer, facilitating the rapid and thorough infiltration of the wax into tissues.[1][4][8] This is particularly advantageous for large or dense tissue samples, as well as those that are typically difficult to process.[1][5][8] The accelerated infiltration can reduce overall processing time by as much as one-third compared to standard paraffin waxes.[4][6]



The plastic polymers incorporated into the paraffin base impart increased tensile strength and elasticity to the wax.[1][2][5] This results in minimal tissue compression and wrinkle-free sections, even at thicknesses as fine as 2 to 4 micrometers (µm).[1][9] The enhanced pliability also aids in the sectioning of hard or brittle tissues.[4]

## **Quantitative Data Summary**

For ease of comparison, the key quantitative properties of **PARAPLAST PLUS**® are summarized in the table below.

Property	Value	Source(s)
Melting Point	56-57 °C (133-135 °F)	[1][2][4][10][11]
DMSO Concentration	~0.8% - 1.0%	[1][3][6][7]
Recommended Section Thickness	2 - 4 μm	[1][9]
Infiltration Time Reduction	Up to one-third	[4][6]

# **Experimental Protocols**

The following protocols provide a detailed methodology for tissue processing, embedding, and sectioning using **PARAPLAST PLUS**®. These are general guidelines and may require optimization based on tissue type and specific experimental requirements.

## **Tissue Processing**

The goal of tissue processing is to dehydrate the tissue and clear it of the dehydrating agent, making it receptive to infiltration by the molten paraffin wax.

#### Methodology:

- Fixation: Tissues should be adequately fixed in a suitable fixative (e.g., 10% neutral buffered formalin) prior to processing.
- Dehydration: This process removes water from the tissue. It is typically carried out by passing the tissue through a graded series of ethanol solutions.

## Foundational & Exploratory





70% Ethanol: 1-2 hours

80% Ethanol: 1 hour

95% Ethanol: 1 hour

100% Ethanol: Three changes, 1.5 hours each

- Clearing: The dehydrating agent (ethanol) is replaced by a clearing agent that is miscible with both ethanol and paraffin wax. Xylene is a commonly used clearing agent.
  - Xylene: Three changes, 1.5 hours each
- Infiltration: The cleared tissue is infiltrated with molten **PARAPLAST PLUS**®. Due to the presence of DMSO, infiltration times may be reduced compared to standard paraffin.
  - Molten PARAPLAST PLUS® (at 58-60°C): Two changes, 2 hours each. For dense or large tissues, a third change may be beneficial.

## **Tissue Embedding**

Embedding creates a solid block of paraffin with the tissue correctly oriented for sectioning.

#### Methodology:

- Prepare Embedding Molds: Select an appropriately sized embedding mold and fill it partially with molten PARAPLAST PLUS®.
- Orient Tissue: Using warmed forceps, carefully transfer the infiltrated tissue from the processing cassette into the embedding mold. Orient the tissue in the desired plane for sectioning.
- Solidify: Place the mold on a cold plate to partially solidify the wax and fix the tissue in place.
- Top Up and Cool: Fill the remainder of the mold with molten PARAPLAST PLUS® and place
  the labeled tissue cassette on top. Allow the block to cool completely on the cold plate until
  solid.



## **Microtomy (Sectioning)**

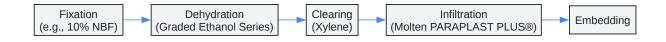
This stage involves cutting thin sections from the paraffin block using a microtome.

#### Methodology:

- Trimming: Trim the paraffin block to expose the tissue surface. Perform coarse trimming initially, followed by fine trimming to create a smooth surface.
- Sectioning: Set the microtome to the desired section thickness (typically 4-5 μm). Cut a continuous ribbon of sections.
- Floating: Carefully transfer the ribbon of sections to a warm water bath (40-45°C) to flatten and remove any wrinkles.
- Mounting: Mount the flattened sections onto clean, labeled glass slides.
- Drying: Place the slides in an oven at a temperature slightly below the melting point of the wax (e.g., 50°C) to dry completely and adhere the sections to the slide.

# Visualizing the Workflow

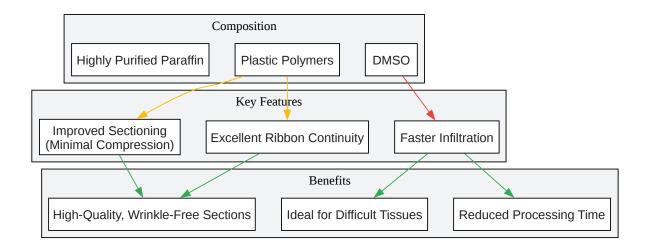
The following diagrams illustrate the key workflows in utilizing **PARAPLAST PLUS**®.



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Caption: Standard workflow for tissue processing and embedding.





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